![molecular formula C19H15FN2S B2870091 5,6-二氢苯并[h]辛诺林-3-基4-氟苄基硫醚 CAS No. 383148-28-5](/img/structure/B2870091.png)

5,6-二氢苯并[h]辛诺林-3-基4-氟苄基硫醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

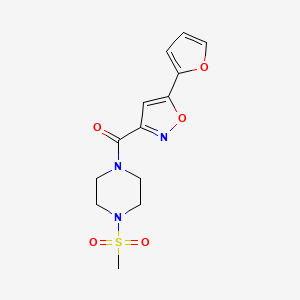

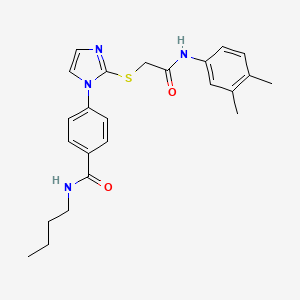

The compound “5,6-Dihydrobenzo[h]cinnolin-3-yl 4-fluorobenzyl sulfide” is a small molecule . It belongs to the class of organic compounds known as naphthalenes, which are compounds containing a naphthalene moiety, consisting of two fused benzene rings .

Molecular Structure Analysis

The molecular structure of “5,6-Dihydrobenzo[h]cinnolin-3-yl 4-fluorobenzyl sulfide” is complex, with a fused ring system containing two nitrogen atoms . The exact structure could not be retrieved from the available sources.Physical and Chemical Properties Analysis

The physical and chemical properties of “5,6-Dihydrobenzo[h]cinnolin-3-yl 4-fluorobenzyl sulfide” include a density of 1.3±0.1 g/cm³, a boiling point of 486.3±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . The compound has a molar refractivity of 58.8±0.3 cm³ and a molar volume of 154.8±3.0 cm³ .科学研究应用

光化学研究与机理苯并[c]辛诺林衍生物的研究,例如苯并[c]辛诺林光化学形成咔唑的研究,突出了这些化合物在理解光诱导反应中的作用。井上等人(1979 年)对苯并[c]辛诺林光化学反应的研究提供了对咔唑形成机理的见解,表明反应物的质子化物质在第一个激发单重态中发生光反应,由氢原子抽象引发,然后消除氨基自由基(井上、广岛和宫崎,1979)。

环化反应取代偶氮苯的光化学环脱氢反应的研究导致苯并[c]辛诺林衍生物的形成,为苯并[c]辛诺林及其衍生物提供了另一个潜在的应用领域。这项研究说明了此类化合物可以经历的转化过程,有助于合成复杂杂环化合物,如 Badger 等人(1964 年)和 Lewis 等人(1967 年)的工作所示(Badger、Drewer 和 Lewis,1964), (Lewis 和 Reiss,1967)。

巯基分析Ellman(1959 年)探索了芳香性二硫化物在测定生物材料中巯基中的合成和应用,表明苯并[c]辛诺林衍生物可能在生化分析和分析化学中发挥作用。这个研究领域侧重于二硫化物和巯基之间的相互作用,这对于理解各种生化途径和反应至关重要(Ellman,1959)。

抗菌和抗真菌活性探索新型 s-取代喹唑啉衍生物的抗真菌活性表明苯并[c]辛诺林衍生物在开发新的抗菌剂中的潜力。徐等人(2007 年)对喹唑啉衍生物的研究证明了此类化合物在药物化学中的相关性,特别是在寻找针对真菌感染的新疗法(徐等人,2007)。

作用机制

Target of Action

A structurally similar compound, 5,6-dihydro-benzo [h]cinnolin-3-ylamine, is known to interact withDeath-associated protein kinase 1 . This protein plays a crucial role in cellular processes such as apoptosis .

Biochemical Pathways

Given its potential interaction with death-associated protein kinase 1, it might influence pathways related to apoptosis .

Result of Action

If the compound does indeed interact with Death-associated protein kinase 1, it could potentially influence cell survival and death processes .

属性

IUPAC Name |

3-[(4-fluorophenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2S/c20-16-9-5-13(6-10-16)12-23-18-11-15-8-7-14-3-1-2-4-17(14)19(15)22-21-18/h1-6,9-11H,7-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZVFLHTQHLPRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=NN=C2C3=CC=CC=C31)SCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-{[6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)ethan-1-one](/img/structure/B2870008.png)

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2870010.png)

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B2870011.png)

![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2870012.png)

![N-(4-chlorobenzyl)-4-{[5-(2-methylphenyl)pyrimidin-2-yl]oxy}benzamide](/img/structure/B2870013.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one](/img/structure/B2870015.png)

![Ethyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B2870027.png)